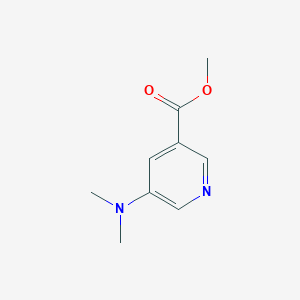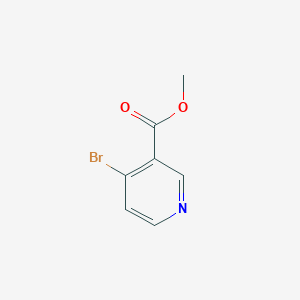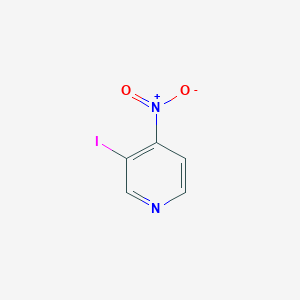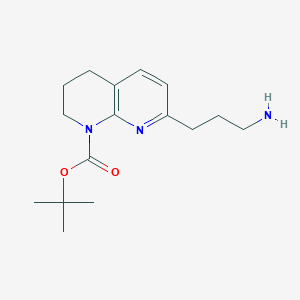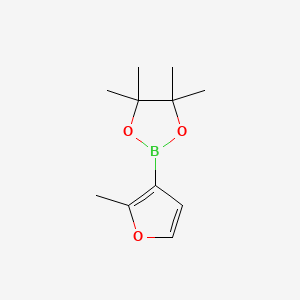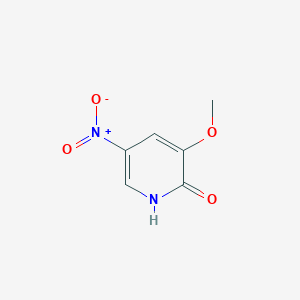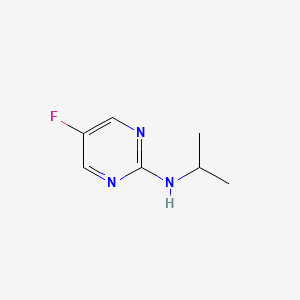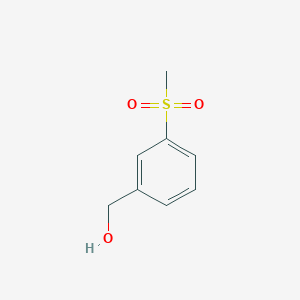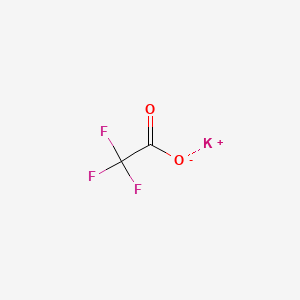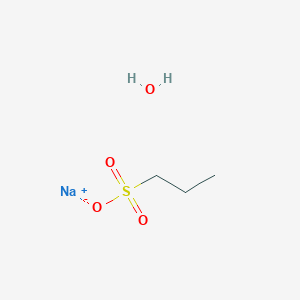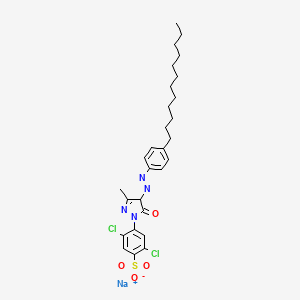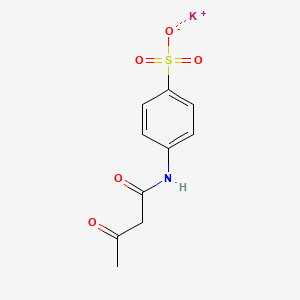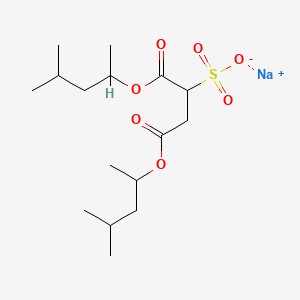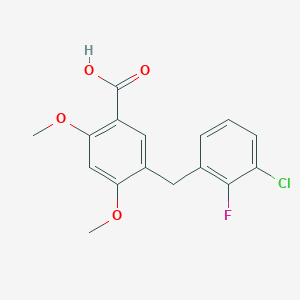
5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A significant body of research has been dedicated to exploring the antimicrobial properties of compounds structurally related to 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid. For instance, 5-fluorouracil-derived benzimidazoles have shown remarkable antimicrobial activities against various strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds, especially 3-fluorobenzyl benzimidazole derivatives, effectively intercalate into calf thymus DNA, blocking DNA replication and exerting antimicrobial activities. This interaction has been supported by molecular docking studies, indicating binding with DNA topoisomerase IA through hydrogen bonds, utilizing the fluorine and oxygen atoms in 5-fluorouracil (Fang et al., 2016).
Controlled Drug Delivery Systems
Compounds related to 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid have been studied for their utility in controlled drug delivery systems. For example, the robust metal-organic framework [Zn4O(3,5-dimethyl-4-carboxypyrazolato)3] has been utilized to encapsulate model drugs like 5-fluorouracil for topical drug delivery applications. This approach aims at achieving controlled release of bioactive molecules under simulated cutaneous conditions, demonstrating potential for antibacterial treatment and skin cancer therapy (Noorian et al., 2020).
Propiedades
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO4/c1-21-13-8-14(22-2)11(16(19)20)7-10(13)6-9-4-3-5-12(17)15(9)18/h3-5,7-8H,6H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMMWZNGDLRCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=C(C(=CC=C2)Cl)F)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647412 | |
| Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid | |
CAS RN |
949465-79-6 | |
| Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

